An In-depth Technical Guide to 3-(Tributylstannyl)-1-propanol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-(Tributylstannyl)-1-propanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin compounds, characterized by the presence of at least one tin-carbon bond, have emerged as versatile reagents in modern organic synthesis. Among these, tributyltin derivatives are particularly prominent due to their utility in a variety of transformations, most notably the palladium-catalyzed Stille cross-coupling reaction. This guide focuses on a specific, yet important, member of this class: 3-(Tributylstannyl)-1-propanol. This bifunctional molecule, containing both a reactive organotin moiety and a terminal hydroxyl group, offers unique opportunities as a building block in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. The presence of the hydroxyl group allows for further functionalization or can act as a key interacting group in a target molecule. This document provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on the practical insights relevant to researchers in the field.
Chemical Structure and Properties
3-(Tributylstannyl)-1-propanol possesses a straightforward yet functionally rich structure. A central tin atom is bonded to three butyl chains and a propyl alcohol moiety. The key to its reactivity lies in the relatively weak carbon-tin bond, which allows for the facile transfer of the tributylstannyl group in various chemical reactions.
Molecular Structure:
Caption: Chemical structure of 3-(Tributylstannyl)-1-propanol.
A summary of the key physicochemical properties of 3-(Tributylstannyl)-1-propanol and related compounds is presented in the table below. It is important to note that specific experimental data for 3-(Tributylstannyl)-1-propanol is not widely available in the public domain. The presented data is a combination of available information for analogous compounds and predicted values.
| Property | Value | Source/Analogy |
| Molecular Formula | C₁₅H₃₄OSn | Calculated |
| Molecular Weight | 349.14 g/mol | Calculated |
| CAS Number | 79954-48-8 | |
| Appearance | Clear, colorless liquid | Analogy with other tributyltin compounds[1] |
| Boiling Point | Not available | |
| Density | ~1.1 g/mL | Analogy with other tributyltin compounds |
| Refractive Index | Not available | |
| Solubility | Soluble in organic solvents | General property of organotin compounds |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl groups attached to the tin atom, typically appearing as complex multiplets in the region of 0.9-1.6 ppm. The protons of the propyl chain would exhibit distinct signals, with the methylene group adjacent to the tin (α-CH₂) appearing at a slightly downfield-shifted position compared to a typical alkane, likely around 0.8-1.0 ppm. The methylene group adjacent to the hydroxyl group (γ-CH₂) would be the most downfield-shifted of the propyl chain protons, appearing around 3.6 ppm. The central methylene group (β-CH₂) would likely resonate around 1.7 ppm. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[2][3]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the butyl carbons, typically in the range of 10-30 ppm. The propyl chain carbons would also be distinguishable. The carbon bonded to the tin atom (Cα) would be significantly shielded, appearing at a low chemical shift (around 10 ppm). The carbon bearing the hydroxyl group (Cγ) would be deshielded, appearing around 60-65 ppm, while the central carbon (Cβ) would be in the range of 30-35 ppm.[4]
-
IR Spectroscopy: The infrared spectrum would be characterized by strong C-H stretching vibrations of the alkyl groups in the 2800-3000 cm⁻¹ region. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the alcohol functional group. A C-O stretching vibration would be expected around 1050 cm⁻¹.[5]
-
Mass Spectrometry: The mass spectrum would likely show a characteristic isotopic pattern for tin. Fragmentation would involve the loss of butyl groups and the propanol side chain.
Synthesis of 3-(Tributylstannyl)-1-propanol
The most direct and common method for the synthesis of 3-(tributylstannyl)alkanols is the hydrostannylation of an unsaturated alcohol. For 3-(Tributylstannyl)-1-propanol, the logical precursor is allyl alcohol. The reaction involves the addition of tributyltin hydride across the double bond of allyl alcohol. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical methods.[2]
Synthetic Workflow:
Caption: General workflow for the synthesis of 3-(Tributylstannyl)-1-propanol.
Experimental Protocol: Radical-Initiated Hydrostannylation of Allyl Alcohol
This protocol is a generalized procedure based on known hydrostannylation reactions and should be adapted and optimized for specific laboratory conditions.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve allyl alcohol (1.0 equivalent) in a suitable solvent such as toluene or benzene.
-
Initiator Addition: Add a catalytic amount of AIBN (0.05-0.1 equivalents).
-
Reaction Initiation: Slowly add tributyltin hydride (1.0-1.1 equivalents) to the stirred solution at room temperature under a nitrogen atmosphere.
-
Reaction Progression: Heat the reaction mixture to 80-90 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 3-(Tributylstannyl)-1-propanol.
Causality in Experimental Choices:
-
Inert Atmosphere: Organotin hydrides can react with oxygen, so an inert atmosphere (nitrogen or argon) is crucial to prevent side reactions and decomposition of the reagent.
-
Radical Initiator: AIBN is a common choice as it decomposes at a convenient rate at moderate temperatures to generate the radicals necessary to initiate the chain reaction. Photochemical initiation is an alternative that avoids chemical initiators.
-
Solvent: A non-protic, relatively high-boiling solvent like toluene is often used to allow for the necessary reaction temperature and to dissolve the reactants.
-
Purification: Vacuum distillation is often effective for purifying liquid organotin compounds. However, due to the potential for thermal decomposition, column chromatography may be a milder alternative. It is important to note that organotin compounds can be challenging to handle on silica gel, and careful selection of the eluent system is necessary.
Chemical Reactivity and Applications
The synthetic utility of 3-(Tributylstannyl)-1-propanol stems from its bifunctional nature. The tributylstannyl group is a key participant in palladium-catalyzed cross-coupling reactions, while the hydroxyl group offers a handle for further derivatization.
The Stille Reaction:
The most significant application of 3-(Tributylstannyl)-1-propanol is as a nucleophilic partner in the Stille reaction.[6][7] This reaction forms a new carbon-carbon bond by coupling the organostannane with an organic electrophile (typically an organic halide or triflate) in the presence of a palladium catalyst.
Stille Coupling Mechanism:
Caption: Simplified catalytic cycle of the Stille cross-coupling reaction.
In the context of 3-(Tributylstannyl)-1-propanol, the "R²" group in the catalytic cycle is the 3-hydroxypropyl moiety. This allows for the introduction of a functionalized three-carbon chain into a variety of organic molecules. This is particularly valuable in the synthesis of natural products and pharmaceutical intermediates where the presence of a hydroxyl group is often a key structural feature.[8]
Derivatization of the Hydroxyl Group:
The terminal hydroxyl group can be readily transformed into other functional groups prior to or after the Stille coupling. For example, it can be oxidized to an aldehyde or a carboxylic acid, converted to an ether or an ester, or replaced by a halogen. This versatility significantly expands the range of molecules that can be synthesized from this building block.
Safety and Handling
Tributyltin compounds are known to be toxic and require careful handling.[9][10] They can be absorbed through the skin and are harmful if inhaled or ingested. Therefore, it is imperative to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.
Conclusion
3-(Tributylstannyl)-1-propanol is a valuable bifunctional reagent in organic synthesis. Its ability to participate in Stille cross-coupling reactions allows for the introduction of a 3-hydroxypropyl group, a common motif in many biologically active molecules. While specific experimental data for this compound is somewhat limited in publicly accessible literature, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of analogous organotin compounds. For researchers in drug discovery and development, 3-(Tributylstannyl)-1-propanol represents a potent tool for the construction of complex molecular architectures, enabling the synthesis of novel therapeutic agents. As with all organotin reagents, appropriate safety precautions must be strictly followed during its handling and use.
References
-
Wikipedia. (2023, December 29). Stille reaction. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 1-Tributylstannyl-3,3,3-trifluoro-1-propyne. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (2023, November 29). Tributyltin hydride. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). (E)-3-(tributylstannyl)prop-2-en-1-ol. Retrieved February 5, 2026, from [Link]
-
SpectraBase. (n.d.). 3-(Trimethylsilyl)-1-propanol. Retrieved February 5, 2026, from [Link]
- Maleczka, R. E., & Terrell, L. R. (1998). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry, 63(26), 9622–9623.
- Wiley-VCH. (2015). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
-
NIST. (n.d.). 1-Propanol. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Study on Trimethylsiloxyalkanols. Retrieved February 5, 2026, from [Link]
-
University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved February 5, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2023). Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes. Retrieved February 5, 2026, from [Link]
-
PubMed. (2008). Synthesis of delta-tributylstannyl-alpha,beta,gamma,delta-unsaturated aldehydes from pyridines. Retrieved February 5, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved February 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane) / Organotin hydrides. Retrieved February 5, 2026, from [Link]
-
NIST. (n.d.). 1-Propanol, 3-chloro-. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025). Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. Retrieved February 5, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved February 5, 2026, from [Link]
-
Michigan State University. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Retrieved February 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). allyltributyltin. Retrieved February 5, 2026, from [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction, 38 Years Later. Chemical Reviews, 104(6), 3029-3059.
-
ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a). Retrieved February 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). 6. Retrieved February 5, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved February 5, 2026, from [Link]
-
NIST. (n.d.). 1-Propanol, 3-amino-. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). 1,3-propanediol and 3-hydroxypropionate detection. (A) 13 C NMR of.... Retrieved February 5, 2026, from [Link]
Sources
- 1. 3-(Tributylstannyl)prop-1-ene | CymitQuimica [cymitquimica.com]
- 2. Tributyltin hydride - Wikipedia [en.wikipedia.org]
- 3. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Tributylstannyl-3,3,3-trifluoro-1-propyne | C15H27F3Sn | CID 11199932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
